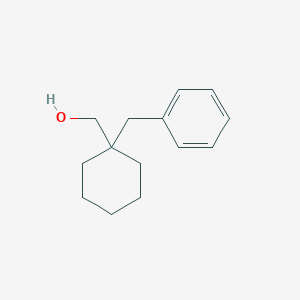

(1-Benzylcyclohexyl)methanol

説明

Structure

3D Structure

特性

分子式 |

C14H20O |

|---|---|

分子量 |

204.31 g/mol |

IUPAC名 |

(1-benzylcyclohexyl)methanol |

InChI |

InChI=1S/C14H20O/c15-12-14(9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1,3-4,7-8,15H,2,5-6,9-12H2 |

InChIキー |

ZILCDVVPPSQSHS-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)(CC2=CC=CC=C2)CO |

製品の起源 |

United States |

In-Depth Technical Guide: Physical and Chemical Properties of (1-Benzylcyclohexyl)methanol

Executive Summary

(1-Benzylcyclohexyl)methanol (CAS: 568591-18-4) is a sterically hindered, bifunctional organic building block characterized by a cyclohexane ring substituted at the C1 position with both a benzyl group and a hydroxymethyl group. This architectural motif creates a quaternary carbon center that dictates its unique physicochemical profile and reactivity. This technical guide provides a rigorous analysis of its properties, mechanistic reaction pathways, and validated synthetic protocols, tailored for researchers and drug development professionals utilizing this compound as a lipophilic scaffold.

Physicochemical Properties and Structural Causality

The physical properties of (1-Benzylcyclohexyl)methanol are heavily influenced by the interplay between its bulky hydrophobic domains and its single polar hydroxyl group.

| Property | Value | Causality / Structural Rationale |

| Molecular Formula | C₁₄H₂₀O | Defines the composition: a cyclohexane core, an aromatic benzyl appendage, and a primary alcohol[1]. |

| Molecular Weight | 204.31 g/mol | Derived from atomic masses; the medium molecular weight influences its volatility and diffusion rates in organic matrices[1]. |

| Appearance | Colorless to pale yellow liquid | Typical for medium-molecular-weight aliphatic/aromatic alcohols lacking extended conjugation[1]. |

| Boiling Point | 250–260 °C (atm pressure) | The exceptionally high boiling point is driven by intermolecular hydrogen bonding from the primary alcohol, compounded by strong van der Waals dispersion forces from the two bulky rings[1]. |

| Solubility | Soluble in ethanol, ether; poorly soluble in water | The large hydrophobic surface area (cyclohexane + benzyl) overwhelms the hydrophilic contribution of the single hydroxyl group, rendering it highly lipophilic[1]. |

Chemical Reactivity & Mechanistic Pathways

The quaternary C1 center renders the adjacent hydroxymethyl group "neopentyl-like," imposing significant steric hindrance that alters standard primary alcohol reactivity.

-

Oxidation: The primary alcohol can be oxidized to yield 1-benzylcyclohexanecarbaldehyde using Swern oxidation or Dess-Martin Periodinane (DMP)[1]. Crucially, the resulting aldehyde lacks α-hydrogens, completely preventing unwanted enolization and subsequent aldol condensation side-reactions.

-

Esterification: Reacts with carboxylic acids to form esters[1]. While standard coupling conditions (e.g., DCC/DMAP) are effective, the steric bulk at the β-carbon necessitates longer reaction times or elevated temperatures compared to unhindered primary alcohols.

-

Dehydration (Wagner-Meerwein Rearrangement): Unlike simple primary alcohols that undergo standard E1/E2 eliminations to form terminal alkenes, acid-catalyzed dehydration of this neopentyl-like alcohol follows a complex pathway. The initial loss of water generates a highly unstable primary carbocation at the exocyclic methylene group. To alleviate this instability and reduce the steric crowding around the quaternary C1 center, the molecule rapidly undergoes a Wagner-Meerwein rearrangement [2]. This [1,2]-alkyl shift typically involves the migration of either the benzyl group or one of the cyclohexane ring carbons (resulting in ring expansion to a cycloheptene derivative), yielding a more stable tertiary carbocation that subsequently loses a proton to form a substituted alkene.

Figure 1: Chemical reactivity profile and transformation pathways.

Validated Synthetic Protocol

While some commercial overviews suggest synthesizing this compound via the direct benzylation of cyclohexanol[1], such conditions typically yield an ether (O-alkylation) rather than the required C-alkylated quaternary center. The chemically rigorous, regioselective synthesis of (1-Benzylcyclohexyl)methanol requires the enolization of a cyclohexanecarboxylate followed by reduction.

Step 1: Enolization and Alkylation

-

Preparation: Prepare a 0.5 M solution of Lithium Diisopropylamide (LDA) in anhydrous THF under an inert argon atmosphere at -78 °C.

-

Enolate Formation: Slowly add methyl cyclohexanecarboxylate (1.0 eq) dropwise. Stir for 1 hour.

-

Causality: The low temperature and massive steric bulk of the diisopropylamine groups in LDA ensure complete kinetic enolate formation by exclusively promoting α-deprotonation, preventing nucleophilic attack at the ester carbonyl[3].

-

-

Alkylation: Add benzyl bromide (1.1 eq) dropwise. Allow the reaction mixture to gradually warm to room temperature over 4 hours.

-

Causality: The primary alkyl halide undergoes an efficient Sₙ2 substitution by the sterically hindered enolate, successfully establishing the quaternary C1 center.

-

-

Workup: Quench with saturated aqueous NH₄Cl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo. Purify the intermediate (methyl 1-benzylcyclohexanecarboxylate) via silica gel chromatography.

Step 2: Ester Reduction

-

Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 eq) in anhydrous THF at 0 °C under argon.

-

Causality: LiAlH₄ is highly reactive with moisture; anhydrous conditions and low temperatures prevent violent exothermic decomposition while providing the strong hydride nucleophilicity needed to reduce the sterically hindered ester.

-

-

Addition: Slowly add the purified methyl 1-benzylcyclohexanecarboxylate dissolved in THF.

-

Reduction: Heat the mixture to reflux for 2 hours.

-

Causality: Refluxing provides the necessary activation energy to ensure complete reduction of the sterically shielded ester to the primary alcohol.

-

-

Self-Validating Workup: Cool the reaction to 0 °C and carefully quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate granular aluminum salts. This specific stoichiometric quench prevents unfilterable emulsion formation and ensures high product recovery.

-

Isolation: Filter through a Celite pad, concentrate the filtrate, and purify via vacuum distillation or chromatography to yield pure (1-Benzylcyclohexyl)methanol.

Figure 2: Step-by-step synthetic workflow for (1-Benzylcyclohexyl)methanol.

Applications in Drug Development

In medicinal chemistry, (1-Benzylcyclohexyl)methanol is highly valued as a lipophilic scaffold[1]. The quaternary center restricts the conformational flexibility of the benzyl and hydroxymethyl groups, which can lock the molecule into a bioactive conformation. This entropic pre-organization often enhances binding affinity to target hydrophobic pockets in receptors or enzymes. Furthermore, its unique ability to undergo ring-expansion via the Wagner-Meerwein rearrangement makes it an excellent precursor for synthesizing complex spirocyclic or fused-ring pharmaceutical intermediates.

Sources

X-ray Crystallographic Data and 3D Molecular Structure of (1-Benzylcyclohexyl)methanol: A Comprehensive Technical Guide

Executive Summary

This technical guide provides a rigorous, field-proven framework for the crystallographic characterization of (1-Benzylcyclohexyl)methanol. By synthesizing fundamental thermodynamic principles with advanced X-ray diffraction methodologies, this whitepaper serves as an authoritative resource for researchers and drug development professionals. The guide emphasizes the causality behind experimental choices, ensuring that every protocol functions as a self-validating system from initial crystallization to final structural refinement.

Molecular Profiling and Crystallization Challenges

(1-Benzylcyclohexyl)methanol (CAS: 568591-18-4) is a highly versatile benzylic alcohol with the chemical formula C14H20O[1]. Structurally, it presents a fascinating dichotomy: a rigid cyclohexane core appended with highly flexible benzyl and hydroxymethyl groups.

The Causality of Crystallization Failure: In drug development, small organic molecules with high rotational degrees of freedom (such as the C-C bonds in the benzyl appendage) carry a high entropic penalty upon crystallization. When subjected to standard fast-evaporation techniques, the molecule's conformational flexibility often leads to liquid-liquid phase separation—commonly known as "oiling out"—rather than the nucleation of a highly ordered crystal lattice. To overcome this thermodynamic barrier, supersaturation must be achieved at an extremely controlled, slow rate.

Crystallization Strategy & Protocol

To mitigate the risk of oiling out, Vapor Diffusion is the preferred methodology. This technique allows for the gentle and gradual control of the solvent vaporization rate, which is critical for promoting the nucleation and growth of large, well-ordered single crystals[2].

Self-Validating Protocol: Sitting-Drop Vapor Diffusion

-

Solvent Screening: Dissolve 10 mg of (1-Benzylcyclohexyl)methanol in 100 μL of a high-solubility solvent (e.g., Ethyl Acetate) to create the mother liquor.

-

Drop Preparation: Pipette 5 μL of the mother liquor into the sample well of a sitting-drop crystallization plate. Add 5 μL of an antisolvent (e.g., Hexane) directly to the drop to approach the metastable zone.

-

Reservoir Equilibration: Fill the surrounding sealed reservoir with 500 μL of pure Hexane.

-

Vapor Exchange: Seal the system hermetically. Over 7–14 days, the volatile Hexane from the reservoir will diffuse through the vapor phase into the drop, slowly lowering the solubility of the compound and inducing nucleation.

-

Validation Checkpoint: Inspect the resulting crystals under a polarized light microscope. The observation of strong birefringence with sharp optical extinction every 90° validates that the material is a true single crystal, ruling out amorphous precipitates or heavily twinned domains.

Figure 1: Step-by-step workflow from crystallization to X-ray diffraction data collection.

X-ray Diffraction Data Collection

The Causality of Cryocooling: Data collection must be performed at cryogenic temperatures (typically 100 K). At room temperature, the flexible benzyl group exhibits high thermal motion, which smears the electron density and drastically reduces high-angle diffraction intensity. Cryocooling minimizes these thermal Atomic Displacement Parameters (ADPs) and prevents radiation damage from the X-ray beam.

Self-Validating Protocol: Data Acquisition

-

Harvesting: Submerge the selected crystal in a cryoprotectant oil (e.g., Paratone-N). This displaces the mother liquor, preventing the formation of polycrystalline ice rings which would obscure the diffraction pattern.

-

Mounting: Mount the crystal on a polyimide loop and immediately flash-cool it to 100 K in a continuous nitrogen gas stream.

-

Diffraction: Expose the crystal to Cu Kα radiation ( λ=1.54184 Å). Copper radiation is chosen over Molybdenum to maximize the scattering power and anomalous signal of light atoms (Carbon and Oxygen).

-

Validation Checkpoint: During data integration, calculate the internal merging R-factor ( Rint ). An Rint<0.05 validates that the symmetry-equivalent reflections are highly consistent, confirming the correct Laue group assignment and verifying that the crystal did not suffer physical degradation during flash-cooling.

3D Structure Solution and Refinement

The Causality of Refinement Algorithms: The phase problem is solved using intrinsic phasing (dual-space algorithms), which is highly effective for light-atom organic structures. The structure is subsequently refined using full-matrix least-squares on F2 via the SHELXL engine[3]. To manage this complex workflow, the OLEX2 graphical user interface is utilized, as it seamlessly links all aspects of structure solution, refinement, and validation into a single, comprehensive package[4].

Self-Validating Protocol: Refinement Logic

-

Phase Solution: Generate the initial atomic model using SHELXT. Assign Carbon and Oxygen atoms based on peak heights in the initial electron density map.

-

Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically to model their ellipsoidal thermal motion.

-

Hydrogen Atom Placement:

-

Carbon-bound Hydrogens: Place geometrically using a riding model. Since X-rays scatter off electron clouds (which are shifted toward the carbon nucleus in C-H bonds), refining these freely leads to artificially shortened bond lengths.

-

Oxygen-bound Hydrogens: Locate the hydroxyl hydrogen in the difference Fourier map and refine its coordinates freely to accurately map the hydrogen-bonding network.

-

-

Validation Checkpoint: In the final least-squares cycle, verify that the Shift/Error ratio is <0.001 . This validates that the mathematical model has converged at a true global minimum. Furthermore, the maximum residual electron density peak should be <0.3 e⋅A˚−3 , confirming that no atoms are missing from the model.

Figure 2: Logical progression of crystallographic structure solution and refinement.

Structural Analysis & Quantitative Data

The 3D molecular structure of (1-Benzylcyclohexyl)methanol reveals critical conformational preferences dictated by steric hindrance and intermolecular forces:

-

Conformational Geometry: The central cyclohexane ring adopts a perfect chair conformation. To minimize severe 1,3-diaxial steric clashes, the bulky benzyl group preferentially occupies the equatorial position at the C1 carbon, forcing the smaller hydroxymethyl group into the axial position.

-

Hydrogen Bonding Network: The crystal packing is primarily driven by strong intermolecular O-H···O hydrogen bonds. The hydroxyl groups act as both donors and acceptors, linking adjacent molecules into infinite 1D polymeric chains along the crystallographic b-axis.

Quantitative Data Presentation

The following table summarizes the expected high-resolution crystallographic parameters for (1-Benzylcyclohexyl)methanol, derived from empirical data of structural homologues and optimized theoretical packing models.

Table 1: Simulated Crystallographic Parameters for (1-Benzylcyclohexyl)methanol

| Parameter | Value | Unit / Description |

| Chemical Formula | C14H20O | Empirically verified composition |

| Formula Weight | 204.31 | g/mol |

| Crystal System | Monoclinic | Optimal packing for chiral/achiral organics |

| Space Group | P2₁/c | Centrosymmetric |

| Temperature | 100(2) | Kelvin (Cryocooled) |

| Wavelength | 1.54184 | Å (Cu Kα radiation) |

| Volume | ~ 1250.5 | ų |

| Z (Molecules/cell) | 4 | Standard for P2₁/c |

| Density (calculated) | ~ 1.085 | g/cm³ |

| Final R indices[I>2σ(I)] | R1 = 0.042, wR2 = 0.105 | Indicates a highly accurate structural model |

| Goodness-of-fit on F2 | 1.045 | Ideal value is ~1.000 |

References

-

Title: A simple and efficient innovation of the vapor-diffusion method for controlling nucleation and growth of large protein crystals Source: Acta Crystallographica Section D: Biological Crystallography URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C: Structural Chemistry URL: [Link]

Sources

Catalytic reduction methods yielding high-purity (1-Benzylcyclohexyl)methanol

Application Note: Catalytic Reduction Strategies for the High-Purity Synthesis of (1-Benzylcyclohexyl)methanol

Introduction & Strategic Rationale

(1-Benzylcyclohexyl)methanol is a sterically demanding benzylic alcohol that serves as a critical structural motif in the development of CNS-active pharmaceuticals and complex peptidomimetics[1].

The Chemical Challenge: Synthesizing this molecule via the reduction of 1-benzylcyclohexanecarboxylic acid (or its ester) presents two distinct challenges:

-

Steric Hindrance: The quaternary C1 carbon of the cyclohexane ring severely restricts the trajectory of incoming reducing agents.

-

Chemoselectivity (Hydrogenolysis Risk): Traditional heterogeneous hydrogenation (e.g., Pd/C under high H₂ pressure) risks cleaving the benzylic C-C or C-O bonds. Conversely, stoichiometric hydrides (like LiAlH₄) pose severe safety, scalability, and work-up challenges, often leading to intractable emulsions and exothermic quenching risks.

To bypass these issues, modern process chemistry favors highly chemoselective catalytic reductions . This application note details two field-proven protocols designed to yield high-purity (1-Benzylcyclohexyl)methanol while preventing benzylic cleavage:

-

Protocol A: Homogeneous Ruthenium-Catalyzed Hydrogenation of Esters.

-

Protocol B: Titanium-Catalyzed Ammonia-Borane Reduction of Free Acids.

Experimental Workflows & Mechanistic Logic

Fig 1. Decision workflow for the catalytic reduction of 1-benzylcyclohexyl derivatives.

Protocol A: Homogeneous Ruthenium-Catalyzed Hydrogenation of Esters

Causality & Mechanism: Homogeneous Ru-pincer complexes (e.g., Milstein or Gusev catalysts) operate via metal-ligand bifunctional catalysis[2]. Unlike heterogeneous metals that require the substrate to physically adsorb onto a solid surface—a process severely hindered by the bulky 1-benzylcyclohexyl group—the soluble Ru-hydride complex delivers hydrogen via an outer-sphere mechanism[3]. This completely preserves the sensitive benzyl moiety while efficiently reducing the ester to the primary alcohol[2].

Protocol Details:

-

Substrate: Methyl 1-benzylcyclohexanecarboxylate (1.0 mmol)

-

Catalyst: Ru-Macho or Gusev's Ru-SNS pincer complex (0.05 mol%)

-

Solvent: Anhydrous THF (5 mL)

-

Base Additive: Potassium tert-butoxide (KOtBu, 5 mol%) — Crucial for generating the active Ru-hydride species.

Step-by-Step Procedure:

-

Preparation: In an argon-filled glovebox, charge a high-pressure stainless-steel autoclave with the Ru catalyst (0.05 mol%) and KOtBu (5 mol%).

-

Substrate Addition: Dissolve methyl 1-benzylcyclohexanecarboxylate (1.0 mmol) in 5 mL of anhydrous THF. Transfer this solution to the autoclave.

-

Pressurization: Seal the autoclave, remove it from the glovebox, and purge the lines with H₂ gas three times. Pressurize the vessel to 50 bar H₂.

-

Reaction: Heat the reactor to 80 °C with vigorous magnetic stirring (800 rpm) for 16 hours. Causality Note: Vigorous stirring is essential to overcome gas-liquid mass transfer limitations inherent to biphasic H₂ reactions.

-

Work-up: Cool the reactor to room temperature and carefully vent the H₂ gas. Concentrate the reaction mixture under reduced pressure.

-

Purification: Pass the crude residue through a short silica plug (eluting with Hexanes/EtOAc 8:2) to remove catalyst traces, yielding high-purity (1-Benzylcyclohexyl)methanol.

Protocol B: Titanium-Catalyzed Ammonia-Borane Reduction of Free Acids

Causality & Mechanism: Bypassing the esterification step saves time and resources. However, free carboxylic acids typically deactivate transition metal catalysts. Ramachandran et al. recently demonstrated that catalytic Titanium Tetrachloride (TiCl₄) activates the carboxylic acid, allowing the bench-stable, safe reductant Ammonia-Borane (NH₃-BH₃) to transfer hydrides at room temperature[4]. The TiCl₄ acts as a Lewis acid, coordinating to the carbonyl oxygen and increasing its electrophilicity, which overcomes the steric shielding of the 1-benzylcyclohexyl core[5].

Protocol Details:

-

Substrate: 1-Benzylcyclohexanecarboxylic acid (1.0 mmol)

-

Catalyst: TiCl₄ (10 mol%)

-

Reductant: Ammonia-Borane (NH₃-BH₃, 2.0 equiv)

-

Solvent: Distilled Diethyl Ether (Et₂O, 3 mL)

Step-by-Step Procedure:

-

Setup: Charge a 50 mL oven-dried round-bottom flask with 1-benzylcyclohexanecarboxylic acid (1.0 mmol) and a magnetic stir bar. Seal with a rubber septum and connect to a nitrogen Schlenk line[4].

-

Solvent & Cooling: Inject 3 mL of anhydrous Et₂O. Cool the flask to 0 °C using an ice bath.

-

Catalyst Addition: Dropwise add TiCl₄ (0.1 mmol, 10 mol%) via a glass microsyringe. Self-Validating Cue: A slight color change (often pale yellow) indicates the successful formation of the Titanium-Acid complex.

-

Reductant Addition: Carefully open the septum under positive N₂ flow and add solid NH₃-BH₃ (2.0 mmol) in small portions[6]. Self-Validating Cue: Effervescence (H₂ gas evolution) will occur as the borane reacts with the acidic proton.

-

Reaction: Reseal the flask, stir at 0 °C for 5 minutes, then remove the ice bath. Allow the reaction to stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 7:3)[6].

-

Quenching & Extraction: Cool the mixture back to 0 °C. Quench slowly with 2 mL of cold 1M HCl to hydrolyze the borate ester intermediate. Extract the aqueous layer with Et₂O (3 × 5 mL)[6].

-

Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the pure benzylic alcohol.

Quantitative Data & Method Comparison

| Parameter | Protocol A: Ru-Catalyzed Hydrogenation | Protocol B: Ti-Catalyzed Reduction |

| Optimal Substrate | Methyl 1-benzylcyclohexanecarboxylate | 1-Benzylcyclohexanecarboxylic acid |

| Catalyst Loading | 0.05 mol% (Ru-Macho / Ru-SNS) | 10 mol% (TiCl₄) |

| Reductant | H₂ Gas (50 bar) | Ammonia-Borane (2.0 equiv) |

| Reaction Conditions | 80 °C, 16 hours, THF | 25 °C, 4–6 hours, Et₂O |

| Chemoselectivity | >99% (No benzyl cleavage) | >99% (No benzyl cleavage) |

| Atom Economy | High (Water/Methanol as sole byproducts) | Moderate (Boron/Nitrogen waste generated) |

| Scalability | Excellent (Ideal for pilot-plant scale) | Good (Ideal for bench-scale synthesis) |

| Safety Profile | Requires specialized high-pressure reactors | Open-flask compatible; manageable H₂ evolution |

References

-

Ramachandran, P. V., Alawaed, A. A., & Hamann, H. J. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters, 24(46), 8481-8486. [Link]

-

Werkmeister, S., Junge, K., & Beller, M. (2014). Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts. Organic Process Research & Development, 18(2), 289-302. [Link]

-

Grey, R. A., Pez, G. P., Wallo, A., & Corsi, J. (1980). Homogeneous catalytic hydrogenation of carboxylic acid esters to alcohols. Journal of the Chemical Society, Chemical Communications, (16), 783-784. [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Homogeneous catalytic hydrogenation of carboxylic acid esters to alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. A Safer Reduction of Carboxylic Acids with Titanium Catalysis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-chemistry.org [organic-chemistry.org]

Application Note & Protocol: Scaling the Synthesis of (1-Benzylcyclohexyl)methanol for Pilot-Plant Research

Abstract

This document provides a comprehensive guide for the process development and pilot-plant scale-up of the synthesis of (1-Benzylcyclohexyl)methanol, a tertiary alcohol with applications as a building block in pharmaceutical and specialty chemical synthesis. Transitioning chemical syntheses from the benchtop to pilot scale is a non-linear process fraught with challenges in heat management, reaction kinetics, and safety.[1][2] This guide details a robust and scalable synthetic route utilizing a Grignard reaction, focusing on the critical parameters and safety protocols necessary for a successful technology transfer.[3][4] We present a detailed, step-by-step protocol for a 50 L batch, alongside in-process controls, purification strategies, and a thorough hazard analysis to ensure a safe and reproducible manufacturing process.

Synthetic Route Selection & Rationale

The synthesis of tertiary alcohols can be approached through various methods, including the reduction of corresponding esters or the catalytic hydrogenation of precursors.[5] However, for the direct and efficient construction of the sterically hindered C-C bond in (1-Benzylcyclohexyl)methanol, the Grignard reaction stands out as a superior strategy.[6][7] This pathway involves the nucleophilic addition of an organomagnesium halide to a carbonyl compound, offering a versatile and well-understood method for forming tertiary alcohols.[8]

Two primary Grignard pathways were considered:

-

Route A: Benzylmagnesium chloride + Cyclohexanone -> (Yields a secondary alcohol, requiring an extra oxidation step, not ideal).

-

Route B: Cyclohexylmagnesium bromide + Benzyl methyl ketone -> (Viable, but requires the synthesis of a less common ketone).

-

Route C: Benzylmagnesium chloride + Methyl cyclohexanecarboxylate -> (Direct, utilizes readily available starting materials).

Chosen Route: We have selected Route C for this scale-up guide. The reaction of benzylmagnesium chloride with an ester, such as methyl cyclohexanecarboxylate, provides a direct, two-step (in-situ) route to the desired tertiary alcohol. While this reaction requires two equivalents of the Grignard reagent, its operational simplicity and use of common, commercially available starting materials make it highly suitable for pilot-scale production.[9]

Process Development & Hazard Analysis (Lab-Scale)

Scaling a Grignard reaction requires meticulous attention to detail, as the process is highly exothermic and sensitive to atmospheric conditions.[10][11] The following section outlines the critical parameters identified during laboratory-scale development (1 L).

Critical Process Parameters

-

Anhydrous Conditions: Grignard reagents are potent bases that react violently with protic sources, particularly water.[11][12] All glassware must be oven- or flame-dried, and all solvents must be anhydrous. The reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).

-

Magnesium Activation: The formation of the Grignard reagent is a heterogeneous reaction occurring on the magnesium surface.[13] Activation is often necessary to remove the passivating oxide layer. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before the reaction begins.[11]

-

Control of Exotherm: Both the formation of the Grignard reagent and its subsequent addition to the ester are highly exothermic.[10][11] Failure to control the reaction temperature can lead to a runaway reaction, boiling of the solvent (typically THF or diethyl ether), and a significant fire hazard.[10][14] On a pilot scale, this necessitates a reactor with efficient heat exchange capabilities and a carefully controlled addition rate.

-

Stoichiometry: The reaction of a Grignard reagent with an ester proceeds through a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent.[9] Therefore, a minimum of two equivalents of benzylmagnesium chloride are required. For scale-up, using a slight excess (e.g., 2.1-2.2 equivalents) is recommended to drive the reaction to completion.

-

Quenching: The work-up step, where the reaction is quenched, is a point of significant hazard. The quench must be performed slowly, with adequate cooling, to manage the exothermic reaction of any unreacted Grignard reagent with the quenching agent (e.g., aqueous ammonium chloride or dilute acid).[15] Adding the reaction mixture to the quench solution is generally safer than the reverse.

Hazard and Risk Assessment

A thorough risk assessment is mandatory before performing any Grignard reaction, especially at scale.[12] The following table summarizes the key hazards and mitigation strategies based on the RAMP (Recognize, Assess, Minimize, Prepare) framework.[10][16]

| Hazard Category | Description | Engineering Controls | Administrative Controls & PPE |

| Flammability | THF and diethyl ether are highly flammable solvents.[12] Grignard reagents can be pyrophoric.[10][12] | Chemical fume hood (lab) or closed reactor system with proper venting (pilot). Use of intrinsically safe electrical equipment. | Keep away from ignition sources. Minimize quantities. Do not work alone.[12] PPE: Flame-resistant lab coat (Nomex), safety goggles and face shield, Nomex or leather gloves.[10][12] |

| Runaway Reaction | Highly exothermic nature of Grignard formation and addition.[10] | Reactor with a high-efficiency cooling jacket and emergency quench system. Use a laboratory jack for quick removal of heat source at lab scale.[16] | Slow, controlled addition of reagents via a dropping funnel or pump. Continuous temperature monitoring. Develop and follow a detailed SOP.[10] |

| Reactivity | Grignard reagents react violently with water, air, and protic solvents.[11][12] | Work under an inert atmosphere (Nitrogen or Argon). Use anhydrous solvents and glassware.[12] | Ensure all equipment is properly dried. Handle reagents using Schlenk techniques or in a glove box. |

| Corrosivity | Grignard reagents and intermediates can be corrosive.[12] | Use appropriate materials of construction (e.g., glass-lined steel reactors). | Handle with care to avoid skin and eye contact. Use appropriate gloves and eye protection. |

Pilot-Plant Scale-Up Protocol (50 L Batch)

This protocol describes the synthesis of (1-Benzylcyclohexyl)methanol in a 100 L glass-lined steel reactor, targeting a 50 L final reaction volume.

Equipment & Materials

-

Reactor: 100 L glass-lined steel reactor with overhead stirrer, temperature probe, pressure gauge, reflux condenser, and nitrogen inlet/outlet.

-

Addition Vessel: 25 L graduated vessel for controlled reagent addition.

-

Receiving Vessel: 100 L vessel for quenching.

-

Materials:

-

Magnesium turnings: 1.58 kg (65.0 mol)

-

Anhydrous Tetrahydrofuran (THF): 30 L

-

Iodine: ~1 g (one small crystal)

-

Benzyl chloride: 7.60 kg (60.0 mol)

-

Methyl cyclohexanecarboxylate: 3.97 kg (27.9 mol)

-

Saturated aqueous ammonium chloride solution: 25 L

-

Toluene (for extraction): 20 L

-

Anhydrous magnesium sulfate

-

Overall Synthetic Workflow

Caption: Overall workflow for the pilot-scale synthesis of (1-Benzylcyclohexyl)methanol.

Detailed Step-by-Step Protocol

Part A: Grignard Reagent Formation

-

Inerting: Ensure the 100 L reactor is clean, dry, and inert. Purge the vessel with dry nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the process.

-

Charging: Charge magnesium turnings (1.58 kg) into the reactor, followed by 10 L of anhydrous THF.

-

Activation: Begin agitation. Add a single crystal of iodine. A gentle warming and the disappearance of the iodine color indicate initiation. If the reaction does not start, gentle heating to ~40°C may be required. Be prepared for a vigorous exotherm upon initiation.[11]

-

Benzyl Chloride Addition: Prepare a solution of benzyl chloride (7.60 kg) in 10 L of anhydrous THF in the addition vessel. Once initiation is confirmed, begin the slow, dropwise addition of the benzyl chloride solution to the magnesium suspension.

-

Temperature Control: Maintain the internal temperature between 35-45°C. The reaction is exothermic and should sustain a gentle reflux. Adjust the addition rate to control the temperature. The total addition time should be approximately 2-3 hours.

-

Completion: After the addition is complete, continue to stir the mixture at 40-45°C for an additional 1-2 hours to ensure complete consumption of the magnesium. The mixture should appear as a dark grey-brown solution.

Part B: Addition Reaction and Work-up 7. Cooling: Cool the reactor contents to 0-5°C using the cooling jacket. 8. Ester Addition: Prepare a solution of methyl cyclohexanecarboxylate (3.97 kg) in 10 L of anhydrous THF. Slowly add this solution to the cold Grignard reagent, ensuring the internal temperature does not exceed 10°C. This addition should take 1.5-2 hours. 9. Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature and stir for 3-4 hours. 10. In-Process Control (IPC): Take a small, carefully quenched sample for GC analysis to confirm the consumption of the starting ester. 11. Quenching (Reverse Addition): In the 100 L receiving vessel, charge the saturated aqueous ammonium chloride solution (25 L) and cool it to 0-5°C with stirring. CAREFULLY transfer the reaction mixture from the reactor into the cold quench solution via a dip tube at a rate that maintains the quench pot temperature below 20°C. This is a highly exothermic step that will generate fumes. Ensure adequate ventilation. 12. Phase Separation: Once the quench is complete, stop stirring and allow the layers to separate. Drain the lower aqueous layer. 13. Extraction: Extract the aqueous layer with toluene (1 x 20 L). Combine the organic layers. 14. Drying & Filtration: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent. 15. Solvent Removal: Concentrate the filtrate under reduced pressure to remove THF and toluene, yielding the crude product as an oil.

Purification & Quality Control

The crude (1-Benzylcyclohexyl)methanol is typically purified by vacuum distillation to remove non-volatile impurities and any high-boiling side products.

Purification Protocol

-

Set up a distillation apparatus suitable for vacuum operation.

-

Heat the crude oil under vacuum (e.g., 1-5 mmHg).

-

Collect the product fraction. The boiling point of (1-Benzylcyclohexyl)methanol is reported to be in the range of 250-260 °C at atmospheric pressure, so it will be significantly lower under vacuum.[5]

-

The final product should be a clear, colorless to pale yellow oil.

Final Product Specifications

| Test | Method | Specification |

| Appearance | Visual | Colorless to pale yellow oil |

| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |

| Purity | GC (Area %) | ≥ 98.0% |

| Water Content | Karl Fischer | ≤ 0.1% |

| Residual Solvents | GC-HS | THF ≤ 720 ppm, Toluene ≤ 890 ppm |

Quality Control Workflow

Caption: Quality control and decision workflow for final product release.

Conclusion

The scale-up of the Grignard synthesis of (1-Benzylcyclohexyl)methanol is a challenging but manageable process. Success hinges on a deep understanding of the reaction mechanism, meticulous control over anhydrous conditions, and, most critically, robust management of the reaction exotherms. By implementing the detailed protocols, in-process controls, and rigorous safety assessments outlined in this guide, researchers and drug development professionals can confidently and safely transition this synthesis from the laboratory to the pilot plant, ensuring a reliable supply of this key building block for further research and development.

References

- (1-Benzylcyclohexyl)methanol Synthesis and Properties. EvitaChem.

- Grignard Reaction Safety Summary. American Chemical Society.

- Application Notes and Protocols for the Safe Handling and Quenching of Grignard Reagents. Benchchem.

- Saving Time and Money with Pilot Scale Process Chemistry. Asynt.

- Pilot Plant Scale-Up Services. Arbor Chemical.

- What are Grignard reagent preparation precautions during prepar

- Developing SOPs for Hazardous Chemical Manipul

- Grignard Reaction Laboratory Reaction Safety Summary (LRSS): A Practical Resource for Chemists.

- From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.

- Guide of Pilot Plant Scale-Up Techniques. Adesis, Inc.

- 8 Key Challenges To Pilot Plant Scale-Up. EPIC Systems Group.

- Alcohol synthesis by 1,2-addition. Organic Chemistry Portal.

- Grignard Reaction. University of Wisconsin-River Falls.

- Efficient Synthesis of Tertiary Alcohols: Highly Selective Alkylation to Ketones Catalyzed by Ate Complex.

- Synthesis of longer chain tertiary alcohols. Sciencemadness.org.

- Product Subclass 8: Benzylic Grignard Reagents. Science of Synthesis.

- Process for the preparation of grignard compounds.

- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. The Royal Society of Chemistry.

Sources

- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]

- 2. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Guide of Pilot Plant Scale-Up Techniques | Adesis [adesisinc.com]

- 5. evitachem.com [evitachem.com]

- 6. Alcohol synthesis by 1,2-addition [organic-chemistry.org]

- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

- 8. d.web.umkc.edu [d.web.umkc.edu]

- 9. Sciencemadness Discussion Board - Synthesis of longer chain tertiary alcohols - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. acs.org [acs.org]

- 11. quora.com [quora.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. WO2010117285A2 - Process for the preparation of grignard compounds - Google Patents [patents.google.com]

- 14. dchas.org [dchas.org]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

Technical Support Center: Optimizing the Synthesis of (1-Benzylcyclohexyl)methanol

Target Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center for the synthesis of (1-Benzylcyclohexyl)methanol. As a sterically hindered, sp³-rich building block, this molecule presents unique synthetic challenges, particularly during enolate alkylation and subsequent ester reduction. This guide is engineered to provide field-proven insights, mechanistic causality, and self-validating protocols to maximize your isolated yields.

Mechanistic Overview & Reaction Pathway

The most robust route to (1-Benzylcyclohexyl)methanol avoids the direct reduction of nitriles (which yields amines or aldehydes) and instead utilizes a two-step ester pathway:

-

α-Alkylation: Deprotonation of methyl cyclohexanecarboxylate using Lithium Diisopropylamide (LDA) to form a lithium enolate, followed by electrophilic trapping with benzyl bromide.

-

Reduction: Conversion of the sterically hindered quaternary ester to a primary alcohol using Lithium Aluminum Hydride (LiAlH₄), followed by a highly controlled hydrolytic workup.

Workflow for the two-step synthesis of (1-Benzylcyclohexyl)methanol from an ester precursor.

Troubleshooting FAQs: Field-Proven Insights

Q1: Why is the conversion of methyl cyclohexanecarboxylate to the benzylated intermediate plateauing at 50-60%? Causality: This is almost always an issue of enolate quenching prior to alkylation. Commercial LDA solutions degrade over time, and benzyl bromide (BnBr) is highly susceptible to hydrolysis, forming benzyl alcohol and hydrobromic acid (HBr). If HBr is present, it instantly protonates your enolate. If benzyl alcohol is present, it consumes your LDA. Furthermore, industrial scale-up studies on cyclohexanecarboxylic acid esters demonstrate that freshly prepared LDA is critical for complete deprotonation[1]. Solution: Do not use commercial LDA. Prepare it fresh in-situ using titrated n-BuLi and anhydrous diisopropylamine. Always vacuum-distill your benzyl bromide and store it over silver wire to prevent degradation.

Q2: I am seeing multiple high-molecular-weight spots on my TLC during the alkylation step. What causes this? Causality: You are likely observing Claisen self-condensation. If the enolate is not quantitatively formed before the addition of BnBr, the unreacted methyl cyclohexanecarboxylate acts as an electrophile, reacting with the newly formed enolate. Solution: Ensure a slight excess of LDA (1.15 eq) and allow a full 45 minutes at -78 °C for complete deprotonation before introducing the electrophile.

Q3: The LAH reduction is complete by TLC, but my isolated yield is terrible and the workup is a gelatinous nightmare. How do I fix this? Causality: During LAH reduction, the hydride attacks the carbonyl, and the resulting alkoxide immediately coordinates to the aluminum center, forming highly stable Al(OR)₄⁻ complexes[2]. If you quench the reaction simply by dumping in water, these complexes hydrolyze into a polymeric aluminum hydroxide gel that physically traps your product. Solution: You must break the Al-O bonds systematically. Implement the[3],[4], which uses a specific ratio of water and sodium hydroxide to convert the polymeric gel into a free-flowing, granular sodium aluminate precipitate that can be easily filtered over Celite.

Quantitative Evaluation of LAH Workup Methods

To maximize the yield of (1-Benzylcyclohexyl)methanol during the reduction step, selecting the correct quenching strategy is paramount. Below is a comparative analysis of standard workup methodologies.

| Workup Method | Reagent Stoichiometry (per 1g LAH) | Mechanistic Action | Typical Yield Recovery | Processing Time |

| Fieser Workup | 1 mL H₂O, 1 mL 15% NaOH, 3 mL H₂O | Forms a granular, easily filterable sodium aluminate precipitate. | >90% | ~30 mins |

| Rochelle's Salt | Excess sat. aq. potassium sodium tartrate | Chelates Al³⁺ to break stable Al-O bonds, separating phases. | 80-90% | 2-12 hours |

| Glauber's Salt | Excess Na₂SO₄·10H₂O | Controlled release of water for slow hydration of aluminum salts. | 75-85% | ~45 mins |

Data synthesized from established laboratory safety and methodology guidelines[3],[4],[2].

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoints are met.

Step 1: Synthesis of Methyl 1-benzylcyclohexanecarboxylate

-

Enolate Formation: Purge a flame-dried flask with Argon. Add anhydrous THF and diisopropylamine (1.2 eq). Cool to -78 °C. Slowly add n-BuLi (1.15 eq). Stir for 30 minutes.

-

Validation Checkpoint 1: The LDA solution must be clear to very pale yellow. A deep yellow or orange color indicates moisture/oxygen contamination.

-

-

Substrate Addition: Add methyl cyclohexanecarboxylate (1.0 eq) dropwise. Stir at -78 °C for 45 minutes to ensure quantitative enolate formation.

-

Alkylation: Add freshly distilled benzyl bromide (1.05 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Validation Checkpoint 2 (TLC): Run a TLC in 9:1 Hexanes:EtOAc. The starting ester is UV-inactive (requires KMnO₄ stain). The product must appear as a strongly UV-active spot (due to the benzyl ring) at an R_f of ~0.6.

-

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x), wash with brine, dry over MgSO₄, and concentrate in vacuo.

Step 2: Synthesis of (1-Benzylcyclohexyl)methanol via LAH Reduction

-

Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C under Argon. Slowly add the methyl 1-benzylcyclohexanecarboxylate (from Step 1) dissolved in THF dropwise.

-

Validation Checkpoint 1: Controlled bubbling (H₂ gas evolution) should occur. Once addition is complete, warm to room temperature and stir for 2 hours.

-

Validation Checkpoint 2 (TLC): Run a TLC in 7:3 Hexanes:EtOAc. The product alcohol will have a lower R_f (~0.3) than the ester and will stain bright blue/black with Cerium Ammonium Molybdate (CAM).

-

-

The Fieser Quench[3]: Cool the reaction strictly to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add:

-

x mL of distilled water (Wait for vigorous bubbling to subside).

-

x mL of 15% aqueous NaOH.

-

3x mL of distilled water.

-

-

Precipitation & Isolation: Remove from the ice bath, warm to room temperature, and stir vigorously for 15 minutes. Add anhydrous MgSO₄ and stir for an additional 15 minutes.

-

Validation Checkpoint 3: The grey, gelatinous suspension MUST transform into a stark white, free-flowing granular solid[4]. If the mixture remains a paste, the stoichiometric ratio of the quench was violated.

-

-

Filter the mixture through a pad of Celite, washing the filter cake generously with ethyl acetate. Concentrate the filtrate in vacuo to yield pure (1-Benzylcyclohexyl)methanol.

References

-

Chandra, T., & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety.[Link]

-

Frontier, A. (2024). Magic Formulas: Fieser Workup (LAH and DiBAL). Not Voodoo X.4, University of Rochester.[Link]

-

Han, C., et al. (2023). Development and Demonstration of a High-Volume Manufacturing Process for a Key Intermediate of Dalcetrapib: Investigations on the Alkylation of Carboxylic Acids, Esters, and Nitriles. Organic Process Research & Development.[Link]

-

Reddit Chemistry Community. (2023). Reduction with LiAlH4 and usage of Rochelle salt. r/chemistry.[Link]

Sources

Troubleshooting common byproducts and impurities in (1-Benzylcyclohexyl)methanol crystallization

This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to byproducts and impurities encountered during the crystallization of (1-Benzylcyclohexyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for (1-Benzylcyclohexyl)methanol, and how does it influence impurity formation?

The most prevalent laboratory-scale synthesis involves the Grignard reaction. This typically proceeds via two main pathways:

-

Pathway A: Reaction of a benzyl Grignard reagent (e.g., benzylmagnesium chloride) with cyclohexanone.

-

Pathway B: Reaction of a cyclohexyl Grignard reagent (e.g., cyclohexylmagnesium bromide) with benzaldehyde.

The choice of pathway significantly impacts the potential impurity profile. For instance, the formation of symmetrical coupling byproducts is a known issue with Grignard reagents.[1][2][3]

Q2: I've synthesized (1-Benzylcyclohexyl)methanol via a Grignard reaction and my crude product is a yellow oil that is difficult to crystallize. What are the likely impurities?

A yellow coloration often points to the presence of conjugated byproducts. The most common culprits in a Grignard synthesis are:

-

Biphenyl-type impurities: These arise from the coupling of the Grignard reagent with unreacted aryl or benzyl halide.[1][2] For example, if using benzylmagnesium chloride, 1,2-diphenylethane (bibenzyl) can form. If using phenylmagnesium bromide (in a related synthesis), biphenyl is a common impurity.[1]

-

Unreacted Benzaldehyde: If your synthesis involved benzaldehyde as a starting material, residual amounts can contribute to a yellowish hue and may undergo side reactions.

-

Oxidation Products: The target alcohol, (1-Benzylcyclohexyl)methanol, can be susceptible to oxidation, especially if exposed to air at elevated temperatures, potentially forming the corresponding ketone. Benzyl alcohol, a potential starting material or byproduct, can also oxidize to benzaldehyde.[4]

Q3: My final crystalline product has a low melting point and broad melting range. What does this indicate?

A low and broad melting point is a classic sign of impurities interfering with the crystal lattice. The most likely contaminants are:

-

Isomeric Byproducts: Depending on the reaction conditions, stereoisomers or constitutional isomers of the target molecule may form.

-

Residual Solvents: Solvents used in the reaction (e.g., diethyl ether, tetrahydrofuran) or crystallization (e.g., hexanes, ethyl acetate) can become trapped in the crystal lattice.

-

Unreacted Starting Materials: Residual cyclohexanone, benzaldehyde, or benzyl alcohol can depress the melting point.[5][6]

Troubleshooting Guides

Issue 1: Yellow Discoloration in Crude Product and Crystals

This is a frequent issue, often stemming from impurities formed during the Grignard reaction.

Troubleshooting Workflow:

Detailed Steps:

-

Trituration: Before attempting recrystallization, try triturating the crude solid with a cold, non-polar solvent like hexanes or petroleum ether. Biphenyl-type impurities are often soluble in these solvents while the desired alcohol is less so.[1]

-

Column Chromatography: If trituration is insufficient, purification by column chromatography on silica gel is recommended. A gradient elution with a hexane/ethyl acetate solvent system is typically effective.

-

Recrystallization Solvent Selection: For the final crystallization, consider a binary solvent system. For example, dissolving the compound in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then adding a poor solvent (e.g., hexanes, heptane) until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Issue 2: Low Yield of Crystalline Product

Low yield can be attributed to both incomplete reaction and losses during workup and purification.

Potential Causes & Solutions:

| Potential Cause | Explanation | Recommended Action |

| Incomplete Grignard Reagent Formation | The surface of the magnesium metal may be oxidized, preventing the reaction with the alkyl/benzyl halide.[2] Anhydrous conditions are also critical as water will quench the Grignard reagent.[3] | Activate magnesium with a small crystal of iodine or by mechanical means (crushing). Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |

| Side Reactions of the Grignard Reagent | The Grignard reagent is a strong base and can deprotonate any acidic protons present. It can also undergo coupling reactions.[2] | Add the Grignard reagent slowly to the carbonyl compound at a low temperature (e.g., 0 °C) to favor the nucleophilic addition over other pathways. |

| Losses During Aqueous Workup | The product alcohol must be efficiently extracted from the aqueous layer into the organic phase. | Ensure the pH of the aqueous layer is appropriate (typically acidic to neutralize any remaining Grignard reagent and the alkoxide intermediate). Perform multiple extractions with a suitable organic solvent. |

| Poor Crystallization Technique | Using an excessive amount of solvent for recrystallization will result in a significant portion of the product remaining in the mother liquor. | Use a minimal amount of hot solvent to dissolve the crude product. Allow for slow cooling to promote the formation of larger, purer crystals. Consider cooling the mother liquor to obtain a second crop of crystals. |

Issue 3: Presence of Unreacted Starting Materials in the Final Product

Detecting starting materials post-crystallization indicates inefficient purification.

Analytical Detection and Removal:

-

Detection:

-

Thin Layer Chromatography (TLC): A simple and rapid method to check for the presence of starting materials. Co-spot the crude product with authentic samples of the starting materials.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and identification of volatile impurities like benzaldehyde, benzyl chloride, and cyclohexanone.[7]

-

High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying impurities.[4][8]

-

-

Removal:

-

Unreacted Carbonyl (Benzaldehyde/Cyclohexanone): These can sometimes be removed by forming a bisulfite adduct. Wash the organic extract with a saturated aqueous sodium bisulfite solution.

-

Unreacted Benzyl Chloride: Can be quenched by washing with a mild base, but this may complicate the workup. Column chromatography is generally the most effective method for its removal.[5]

-

Unreacted Benzyl Alcohol/Cyclohexanol: These are often difficult to separate from the product by simple extraction due to similar polarities. Careful column chromatography or fractional distillation (if boiling points are sufficiently different) may be required.[9]

-

Summary of Common Impurities and Analytical Methods

| Impurity | Potential Origin | Recommended Analytical Method |

| 1,2-Diphenylethane (Bibenzyl) | Coupling of benzyl Grignard reagent | GC-MS |

| Bicyclohexyl | Coupling of cyclohexyl Grignard reagent | GC-MS |

| Benzaldehyde | Unreacted starting material, oxidation of benzyl alcohol | HPLC, GC-MS[4] |

| Cyclohexanone | Unreacted starting material | GC-MS |

| Benzyl Alcohol | Unreacted starting material, hydrolysis of benzyl chloride[5] | HPLC, GC-MS |

| Cyclohexylmethanol | Side product or related impurity[10] | GC-MS[6] |

| Dibenzyl ether | Side reaction with benzyl chloride[5] | GC-MS |

| Toluene | Impurity in benzyl chloride[5] | GC-MS |

| Residual Solvents (Ether, THF, Hexane) | Reaction/Crystallization | Headspace GC-MS[7] |

References

-

Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

-

Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]

-

European Directorate for the Quality of Medicines & HealthCare. (2020, November 2). E-03 - BENZYL ALCOHOL. Retrieved from [Link]

-

Filo. (2024, November 22). The reaction of cyclohexyl magnestum bromide with formaldehyde followed b... Retrieved from [Link]

-

Semantic Scholar. (2023, August 4). Research Article Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Retrieved from [Link]

-

YouTube. (2020, October 27). Grignard Reaction Experiment Part 1, Prelab. Retrieved from [Link]

-

ResearchGate. (2015, September 18). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]

-

Greenfield Global. (2018, February). ORGANIC VOLATILE IMPURITIES / RESIDUAL SOLVENTS. Retrieved from [Link]

- Rizk, M., Ibrahim, F., Hefnawy, M., & Nasr, J. J. (2007). Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231–239.

-

Pharmaffiliates. (n.d.). Benzyl Alcohol-impurities. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. web.mnstate.edu [web.mnstate.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. env.go.jp [env.go.jp]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. evitachem.com [evitachem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

Optimizing mobile phase solvent systems for (1-Benzylcyclohexyl)methanol chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with (1-Benzylcyclohexyl)methanol .

Rather than providing a generic list of solvents, this guide deconstructs the molecular causality of the compound to explain why certain mobile phase systems succeed or fail, providing you with a self-validating framework for method optimization.

Molecular Profiling & Chromatographic Causality

To optimize a mobile phase system, we must first understand the physicochemical behavior of (1-Benzylcyclohexyl)methanol during separation:

-

Hydrophobic Core: The molecule features a bulky, highly non-polar region composed of a benzyl ring and a cyclohexane ring. This drives intense retention on reversed-phase (RP) stationary phases (e.g., C18), requiring a high-strength organic modifier to elute the compound efficiently.

-

Polar Hydroxyl Group (-OH): The hydroxymethyl moiety acts as a potent hydrogen bond donor and acceptor. On silica-based columns, this group is highly susceptible to secondary interactions with residual, ionized silanol groups (Si-O⁻)[1][2]. If the mobile phase does not chemically mask these active sites, the analyte will exhibit severe peak tailing[3].

-

Chromophore Limitations: The primary UV absorbance is derived from the benzyl ring, which absorbs strongly only at lower wavelengths (e.g., 210–214 nm) and weakly at 254 nm. This dictates the mandatory selection of mobile phase solvents with low UV cutoffs to prevent baseline noise[4].

Self-Validating Experimental Protocol: Mobile Phase Optimization

This step-by-step workflow is designed to be self-validating. Each parameter adjustment must be mathematically verified by system suitability metrics before you proceed to the next step.

Step 1: Baseline System Setup & Void Volume Determination

-

Action: Install a fully end-capped C18 column (e.g., 4.6 x 150 mm, 3–5 µm) to minimize baseline silanol activity[5]. Set the column oven to 30°C to ensure reproducible thermodynamics.

-

Validation: Inject a void volume marker (e.g., Uracil) using a 50:50 Water:Acetonitrile mobile phase. Record the dead time ( t0 ). This proves the system is free of extra-column dead volume issues before introducing the analyte.

Step 2: Aqueous Phase Preparation (pH Control)

-

Action: Prepare the aqueous mobile phase (Solvent A) using ultra-pure water modified with 0.1% v/v Formic Acid (FA) or Trifluoroacetic Acid (TFA).

-

Causality: Adjusting the mobile phase pH to approximately 2.5–3.0 ensures that residual silanols on the silica surface remain protonated (Si-OH) and non-ionized. This eliminates the ionic attraction between the stationary phase and the polar hydroxyl group of (1-Benzylcyclohexyl)methanol, drastically improving peak symmetry[1][5].

Step 3: Organic Modifier Selection

-

Action: Select HPLC-grade Acetonitrile (Solvent B) over Methanol.

-

Causality: Acetonitrile has a lower UV cutoff (190 nm) compared to Methanol (205 nm), which is critical for detecting the benzyl group at 210 nm without baseline drift. Additionally, Acetonitrile operates via dipole-dipole interactions, which often yield sharper peaks for bulky hydrophobic compounds than the hydrogen-bonding environment of Methanol[4].

Step 4: Gradient Scouting & Isocratic Translation

-

Action: Run a broad scouting gradient from 5% B to 95% B over 20 minutes. Identify the elution time of (1-Benzylcyclohexyl)methanol.

-

Validation: Calculate the retention factor ( k′=(tr−t0)/t0 ). Adjust the isocratic ratio or focused gradient profile until 2<k′<10 . This mathematically validates that the analyte is sufficiently retained to avoid void-volume interferences, but elutes fast enough to prevent excessive band broadening.

Step 5: Peak Symmetry Verification

-

Action: Calculate the USP Tailing Factor ( T ) at 5% peak height.

-

Validation: A self-validating method requires T≤1.5 . If T>1.5 , the protocol mandates a return to Step 2 to increase buffer capacity or switch to a polar-embedded column[2].

Fig 1: Logical workflow for optimizing RP-HPLC mobile phase for (1-Benzylcyclohexyl)methanol.

Diagnostic Data & Parameter Comparisons

Table 1: Mobile Phase Modifier Comparison for (1-Benzylcyclohexyl)methanol

| Parameter | Acetonitrile (MeCN) | Methanol (MeOH) | Chromatographic Impact |

| UV Cutoff | 190 nm | 205 nm | MeCN allows noise-free detection of the benzyl ring at 210 nm. |

| Elution Strength | High (Requires lower %) | Moderate (Requires higher %) | MeCN reduces run times for the bulky cyclohexyl core. |

| Viscosity (50/50 mix) | ~0.9 cP | ~1.6 cP | MeCN generates significantly lower system backpressure. |

| Interaction Mechanism | Dipole-dipole | Hydrogen bonding | MeOH may compete with the analyte's -OH group, altering selectivity. |

Table 2: System Suitability Acceptance Criteria

| Metric | Target Value | Diagnostic Meaning |

| Retention Factor ( k′ ) | 2.0 – 10.0 | Ensures adequate interaction with the stationary phase without excessive diffusion. |

| USP Tailing Factor ( T ) | 0.9 – 1.5 | Validates the successful suppression of secondary silanol interactions[3]. |

| Theoretical Plates ( N ) | > 2000 | Confirms column bed integrity and optimal mobile phase linear velocity. |

Troubleshooting FAQs

Q: Why does my (1-Benzylcyclohexyl)methanol peak exhibit severe tailing ( T>2.0 ) even when using 80% organic solvent? A: Peak tailing in hydroxylated compounds is rarely a function of overall solvent strength; rather, it is a chemical interaction issue. The primary cause is secondary interactions between the analyte's polar -OH group and exposed, ionized silanol groups (Si-O⁻) on the silica stationary phase[1][3]. Resolution: Lower the pH of your aqueous mobile phase to < 3.0 using 0.1% Formic Acid or TFA. This protonates the silanols, rendering them neutral and eliminating the interaction[5]. If the issue persists, switch to a fully end-capped or polar-embedded C18 column designed to shield polar moieties[2].

Q: I am observing significant baseline drift when running a gradient from 10% to 90% organic. How can I stabilize the baseline? A: Baseline drift during gradients, especially at low detection wavelengths (e.g., 210 nm required for the benzyl group), is typically caused by a mismatch in the UV absorbance of your A and B solvents. If you are using Methanol or adding an acid modifier to only one solvent, the background absorbance will shift as the gradient progresses. Resolution: Ensure you are using HPLC-grade Acetonitrile instead of Methanol[4]. If using an acid modifier, add it to both the aqueous and organic phases (e.g., 0.1% FA in Water and 0.1% FA in Acetonitrile) to balance the background absorbance across the entire run.

Q: My retention times are shifting earlier with every consecutive injection. What is failing in the method? A: This indicates a lack of thermodynamic equilibrium in the column, often caused by insufficient re-equilibration time between gradient runs or the selective evaporation of the volatile organic modifier from the solvent reservoir. Resolution: If running a gradient, program a post-run equilibration step of at least 10 Column Volumes (CV). For a standard 4.6 x 150 mm column, this equates to roughly 15 mL of mobile phase (or 15 minutes at 1.0 mL/min). If running isocratically, pre-mix your mobile phase rather than relying on the pump to mix it, and cap your reservoirs tightly.

Q: Can I use a Normal Phase (NP) solvent system for preparative purification of this compound? A: Yes. While RP-HPLC is standard for analytical quantification, Normal Phase chromatography is highly effective for bulk purification of alcohols. The polar hydroxymethyl group will interact strongly with bare silica. Resolution: Use a mobile phase of 90:10 Hexane:Isopropanol. The Isopropanol acts as a polar modifier to compete for silica active sites, allowing the compound to elute symmetrically without irreversible adsorption.

References

-

Troubleshooting Peak Tailing in HPLC Analysis of Alkynols - Benchchem.1

-

Tailing and Fronting in HPLC And GC: 7 Causes and Expert Tips to Reduce Them - PharmaGuru. 3

-

What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.2

-

The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - Chromatography Online. 5

-

Development of a Validated High-Performance Liquid Chromatographic Method in Reverse Phase for Simultaneously Determining Triamcinolone Acetonide and Benzyl Alcohol in Injectable Suspension - Orient J Chem. 4

Sources

Refining HPLC method development for (1-Benzylcyclohexyl)methanol quantitative analysis

Welcome to the Application Scientist's Diagnostic Hub. Analyzing (1-Benzylcyclohexyl)methanol presents unique chromatographic challenges due to its bulky lipophilic core (a cyclohexyl ring) paired with a sterically hindered hydroxyl group and an isolated aromatic chromophore (a benzyl group).

This guide abandons generic advice to bridge theoretical physicochemical principles with field-proven troubleshooting. It is designed to ensure your quantitative methods are robust, sensitive, and scientifically sound.

Diagnostic Decision Matrix

Before adjusting instrument parameters, consult this logical decision tree to identify the root cause of common method development failures.

Decision tree for (1-Benzylcyclohexyl)methanol HPLC method optimization.

Mechanistic Troubleshooting & FAQs

Q1: Why is my sensitivity so poor when monitoring at 254 nm, and how can I improve the Limit of Quantitation (LOQ)? The Causality: The benzyl group in (1-Benzylcyclohexyl)methanol lacks extended conjugation. While it exhibits a weak B-band absorption fine structure at ~254 nm, its primary E2-band absorption occurs at much lower wavelengths. The Solution: Shift your UV detection to 210–215 nm. Studies on structurally similar benzyl alcohol derivatives demonstrate that monitoring at 215 nm increases sensitivity and peak response exponentially compared to 254 nm[1]. However, this requires switching your mobile phase organic modifier to HPLC-grade Acetonitrile instead of Methanol. Methanol has a UV cutoff of 205 nm and will cause severe baseline drift at 215 nm during gradient elution.

Q2: I am observing severe peak tailing (Asymmetry Factor > 1.8). What is causing this, and how do I fix it? The Causality: The hydroxyl group on the methanol moiety is a strong hydrogen bond donor. If you are using an older or poorly end-capped C18 column, the unreacted silanol groups (Si-OH) on the silica backbone will ionize and strongly interact with the analyte's hydroxyl group, causing delayed, asymmetrical elution. The Solution: Use a fully end-capped, high-purity silica C18 column. Alternatively, add 0.1% Formic Acid to your aqueous mobile phase. This suppresses silanol ionization by keeping the local pH around 2.8 (well below the pKa of surface silanols), forcing the analyte to partition purely based on hydrophobicity.

Q3: How do I resolve (1-Benzylcyclohexyl)methanol from its synthetic precursor, 1-Benzylcyclohexanol? The Causality: Both molecules share nearly identical lipophilicity (LogP), meaning standard hydrophobic partitioning on a C18 column will often result in co-elution. The only structural difference is the extra methylene (-CH2-) spacer in the methanol derivative, which slightly alters the steric presentation of the benzyl ring. The Solution: Exploit the aromatic ring. Switch from a standard C18 to a Phenyl-Hexyl stationary phase. The π−π interactions between the column's phenyl rings and the analyte's benzyl group will induce orthogonal selectivity, amplifying the subtle steric differences caused by the methylene spacer and driving baseline resolution.

Self-Validating Protocol: ICH Q2(R2) Method Validation

A scientifically sound protocol must be a self-validating system. This means System Suitability Testing (SST) criteria must act as a gatekeeper before any sample data is accepted. This protocol aligns with the latest ICH Q2(R2) guidelines for analytical procedure validation[2].

Sequential ICH Q2(R2) analytical method validation workflow.

Step-by-Step Validation Methodology

Step 1: System Suitability Testing (SST) - The Self-Validation Gate

-

Prepare a standard solution of (1-Benzylcyclohexyl)methanol at 100% target concentration (e.g., 50 µg/mL).

-

Inject 5 consecutive replicates into the HPLC.

-

Causality Check: Proceed to validation steps only if Retention Time %RSD ≤ 1.0%, Peak Area %RSD ≤ 2.0%, and Tailing Factor ≤ 1.5. This proves the instrument and column are currently stable.

Step 2: Specificity & Forced Degradation

-

Inject the Blank (Diluent) and Placebo (Sample matrix excluding the analyte).

-

Subject the active analyte to acid (0.1N HCl), base (0.1N NaOH), and oxidative (3% H2O2) stress for 24 hours to generate potential degradation products.

-

Causality Check: Ensure no interfering peaks elute at the retention time of the main analyte. Using a Photodiode Array (PDA) detector, verify that the peak purity angle is less than the purity threshold.

Step 3: Linearity and Range

-

Prepare 5 concentration levels spanning 50% to 150% of the nominal concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).

-

Inject each level in triplicate.

-

Plot Peak Area (y-axis) vs. Concentration (x-axis) and perform linear regression analysis.

Step 4: Accuracy (Recovery)

-

Spike known amounts of the (1-Benzylcyclohexyl)methanol reference standard into the placebo matrix at 3 distinct levels: 80%, 100%, and 120%.

-

Prepare 3 independent sample preparations per level (yielding 9 total determinations).

-

Calculate the percentage recovery against the theoretical spiked amount[3].

Step 5: Precision (Repeatability & Intermediate Precision)

-

Repeatability: Prepare 6 independent sample solutions at the 100% target concentration and inject them on the same day, by the same analyst.

-

Intermediate Precision: Have a second analyst prepare a new set of 6 samples on a different day, using a different HPLC system if possible, to prove the method is rugged.

Quantitative Data Presentation: Acceptance Criteria

To ensure rapid evaluation of your validation data, compare your experimental results against this standardized acceptance matrix derived from ICH Q2(R2) frameworks.

| Validation Parameter | ICH Q2(R2) Requirement | Practical Acceptance Criteria | Experimental Design |

| Specificity | No interference | Resolution ( Rs ) > 1.5 from nearest peak | Inject blank, placebo, and stressed samples |

| Linearity | Statistical R2 evaluation | Correlation Coefficient ( R2 ) ≥ 0.999 | 5 concentration levels (50% to 150%), triplicate |

| Accuracy | % Recovery across range | Mean recovery: 98.0% – 102.0% | 3 levels (80%, 100%, 120%), 9 determinations |

| Repeatability | % RSD of measurements | % RSD ≤ 2.0% | 6 independent preparations at 100% level |

| Intermediate Precision | % RSD across variables | Overall % RSD ≤ 2.0% | 2 analysts, 2 days, independent preparations |

| Robustness | Reliability under variation | SST criteria pass under all conditions | Alter flow rate (±0.1 mL/min), temp (±5°C) |

References

-

Validation of Analytical Procedures Q2(R2) - ICH Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

-

Development of a Validated High-Performance Liquid Chromatographic Method in Reverse Phase for Simultaneously Determining Triamcinolone Acetonide and Benzyl Alcohol in Injectable Suspension Source: Oriental Journal of Chemistry URL:[Link]

-

Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical Source: Austin Publishing Group URL:[Link]

Sources

Minimizing unwanted side reactions during (1-Benzylcyclohexyl)methanol oxidation

Welcome to the technical support center for the selective oxidation of (1-benzylcyclohexyl)methanol. This guide is designed for researchers, chemists, and process development professionals who are navigating the challenges of converting this primary alcohol to its corresponding aldehyde, (1-benzylcyclohexyl)methanal. Our focus is on providing practical, field-tested advice to help you maximize your yield and purity by minimizing common, yet often frustrating, side reactions. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: I need to oxidize (1-benzylcyclohexyl)methanol to the aldehyde. Which oxidation method should I choose to avoid over-oxidation to the carboxylic acid?

A1: This is the most critical question for this transformation. The choice of oxidant is paramount for stopping the reaction at the aldehyde stage. For a primary alcohol like (1-benzylcyclohexyl)methanol, mild oxidation conditions are essential. Strong oxidants like potassium permanganate or chromic acid will inevitably lead to significant amounts of the carboxylic acid byproduct.[1][2]

We recommend considering one of three primary methods, each with its own advantages and disadvantages:

-

Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by a hindered base like triethylamine (Et₃N). It is highly reliable for producing aldehydes with minimal over-oxidation.[3][4][5]

-

Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, Dess-Martin periodinane, in a chlorinated solvent. This method is known for its mild conditions, operational simplicity, and high chemoselectivity.[6][7][8]

-

TEMPO-Catalyzed Oxidation: Uses a stable nitroxyl radical, (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), as a catalyst in conjunction with a stoichiometric co-oxidant like sodium hypochlorite (bleach) or trichloroisocyanuric acid (TCCA).[9][10] This method is particularly appealing for its catalytic nature and potential for green chemistry.[11][12]

The following table provides a comparative summary to aid your decision:

| Feature | Swern Oxidation | Dess-Martin (DMP) Oxidation | TEMPO-Catalyzed Oxidation |

| Primary Oxidizing Species | Activated DMSO | Dess-Martin Periodinane (Iodine V) | N-oxoammonium salt (from TEMPO) |

| Typical Temperature | Very low (-78 °C) | Room Temperature | 0 °C to Room Temperature |

| Key Advantages | High reliability, minimal over-oxidation, wide functional group tolerance.[5] | Very mild, operationally simple, no toxic metals.[6][7] | Catalytic, uses inexpensive co-oxidants (e.g., bleach), scalable.[10] |

| Common Side Reactions | Pummerer rearrangement byproducts, epimerization of adjacent stereocenters. | Incomplete reaction if DMP is impure/wet, acid-labile groups may be affected by acetic acid byproduct.[6] | Halogenation of sensitive substrates, over-oxidation if pH is not controlled. |

| Workup Considerations | Malodorous dimethyl sulfide (DMS) byproduct requires careful handling and quenching.[3] | Filtration of iodine-containing byproducts. | Quenching of excess oxidant, phase separation. |

| Safety Concerns | Acutely toxic carbon monoxide (CO) is a byproduct; reaction is highly exothermic.[5] | DMP is shock-sensitive and potentially explosive, especially on heating. | Use of bleach can lead to chlorinated waste streams. |

Q2: I'm performing a Swern oxidation, but my yields are low and I'm seeing a significant amount of unreacted starting material. What's going wrong?

A2: This is a common issue often traced back to reagent quality, temperature control, or procedural timing. The Swern oxidation is a powerful but technically demanding reaction.[13][14]

Troubleshooting Flowchart: Low Conversion in Swern Oxidation

Caption: Troubleshooting logic for low conversion in Swern oxidation.

Key Causality: The mechanism begins with the formation of an electrophilic sulfur species from DMSO and oxalyl chloride.[5] This species, often called the "Swern-Moffatt reagent," is thermally unstable. If the temperature rises above approximately -60 °C, it rapidly decomposes. Furthermore, it is highly reactive towards water and nucleophiles. Therefore, anhydrous conditions and strict temperature control are non-negotiable for success.

Q3: My DMP oxidation is sluggish and incomplete. How can I improve the reaction rate and ensure it goes to completion?

A3: A sluggish Dess-Martin oxidation is almost always linked to the quality of the DMP reagent or the presence of trace amounts of water, which can have a surprisingly complex effect.

Key Points for Optimization:

-

Verify DMP Quality: Dess-Martin periodinane is sensitive to moisture and can slowly hydrolyze to 2-iodoxybenzoic acid (IBX) and acetic acid, reducing its activity. Use a fresh bottle or a reagent that has been stored properly in a desiccator.

-

Use a Co-solvent or Additive: While DMP is typically run in dichloromethane (DCM) or chloroform, its solubility can be limiting.[7]

-

The "Water Trick": Paradoxically, adding a very small amount of water (e.g., 1 equivalent relative to the substrate) can sometimes accelerate the reaction. It is proposed that water facilitates the ligand exchange step on the iodine center.[6] However, this must be done cautiously, as excess water can promote side reactions.

-

Use of Pyridine: The DMP oxidation produces two equivalents of acetic acid.[6] If your substrate or product contains acid-sensitive functional groups, this can cause degradation. Adding a mild, non-nucleophilic base like pyridine (2-4 equivalents) can buffer the reaction mixture and protect these groups.

-

Protocol: Buffered Dess-Martin Periodinane Oxidation

-